Cas no 2091803-96-0 (3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid)

3-(5-Chloro-2-hydroxyphenyl)-2-methylpropanoic acid is a chlorinated phenolic derivative with a methyl-substituted propanoic acid backbone. Its structure combines a hydroxyl group at the ortho position and a chloro substituent at the meta position of the phenyl ring, contributing to its unique reactivity and potential applications in pharmaceutical or agrochemical synthesis. The carboxylic acid functionality enhances solubility in polar solvents, while the aromatic chloro and hydroxyl groups may facilitate further derivatization or chelation properties. This compound is of interest in intermediate synthesis due to its balanced lipophilicity and polarity, making it suitable for designing bioactive molecules or fine-tuning physicochemical properties in specialized formulations.
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid structure
2091803-96-0 structure
Product name:3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
CAS No:2091803-96-0
MF:C10H11ClO3
MW:214.645542383194
CID:6254330
PubChem ID:131360558

3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
    • EN300-1986149
    • 2091803-96-0
    • Inchi: 1S/C10H11ClO3/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,12H,4H2,1H3,(H,13,14)
    • InChI Key: AUACVNSFKWIVRV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)CC(C(=O)O)C)O

Computed Properties

  • Exact Mass: 214.0396719g/mol
  • Monoisotopic Mass: 214.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 2.5

3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1986149-0.1g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
0.1g
$804.0 2023-09-16
Enamine
EN300-1986149-0.5g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
0.5g
$877.0 2023-09-16
Enamine
EN300-1986149-0.05g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
0.05g
$768.0 2023-09-16
Enamine
EN300-1986149-10.0g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
10g
$3929.0 2023-05-31
Enamine
EN300-1986149-2.5g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
2.5g
$1791.0 2023-09-16
Enamine
EN300-1986149-0.25g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
0.25g
$840.0 2023-09-16
Enamine
EN300-1986149-10g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
10g
$3929.0 2023-09-16
Enamine
EN300-1986149-5.0g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
5g
$2650.0 2023-05-31
Enamine
EN300-1986149-1.0g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
1g
$914.0 2023-05-31
Enamine
EN300-1986149-5g
3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid
2091803-96-0
5g
$2650.0 2023-09-16

Additional information on 3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid

Research Brief on 3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid (CAS: 2091803-96-0): Recent Advances and Applications

3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid (CAS: 2091803-96-0) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of 3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid to enhance its pharmacokinetic properties. The study highlighted the compound's role as a scaffold for designing inhibitors targeting inflammatory pathways, particularly in the context of autoimmune diseases. The researchers employed computational modeling and in vitro assays to demonstrate the compound's binding affinity to cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial properties of derivatives of 3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid. The research team synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. These findings underscore the compound's versatility and potential for repurposing in antibiotic development.

From a synthetic chemistry perspective, advancements in the scalable production of 3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid have been reported in the Organic Process Research & Development journal. A novel catalytic method utilizing palladium-based catalysts was described, offering a more efficient and environmentally friendly route to synthesize the compound in high yields. This methodological improvement is expected to facilitate its broader adoption in industrial-scale pharmaceutical manufacturing.

In conclusion, 3-(5-chloro-2-hydroxyphenyl)-2-methylpropanoic acid (CAS: 2091803-96-0) represents a promising candidate for further research in drug discovery and development. Its diverse biological activities, coupled with recent advancements in synthetic methodologies, position it as a valuable tool for addressing unmet medical needs. Future studies should focus on elucidating its mechanism of action and optimizing its therapeutic potential through targeted structural modifications.

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